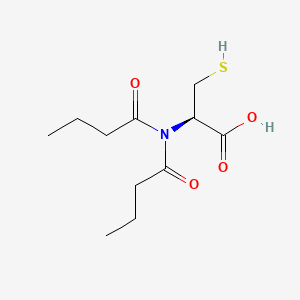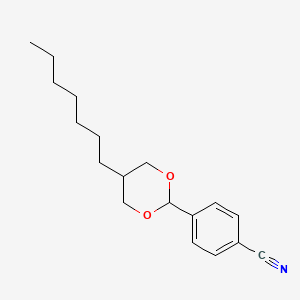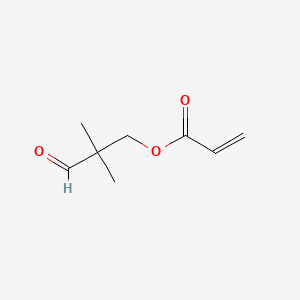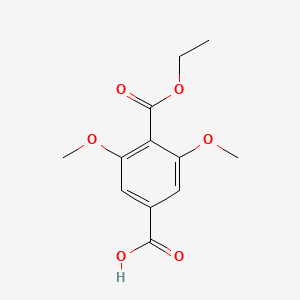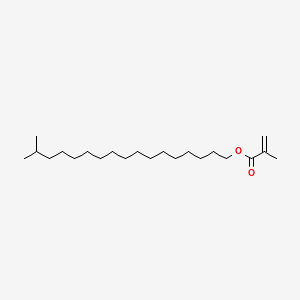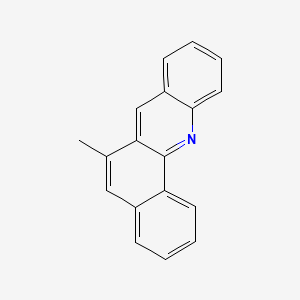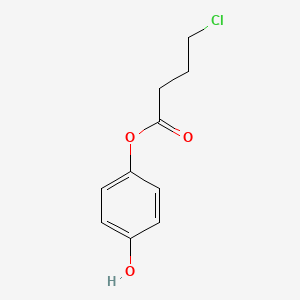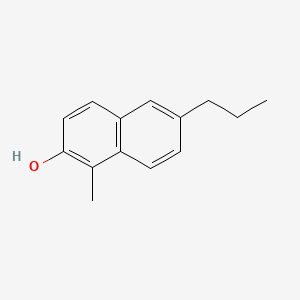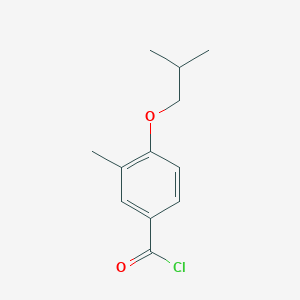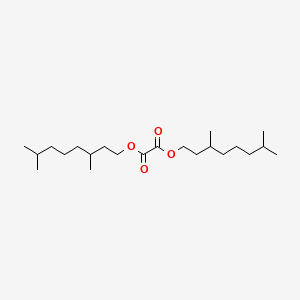
Acetanilide, N-(phenylazo)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetanilide can be synthesized by the acetylation of aniline using acetic anhydride. The reaction involves treating aniline with an acetylating agent in the presence of an acid, base, or reducing agent, often requiring heating . The general reaction is as follows:
C6H5NH2+(CH3CO)2O→C6H5NHCOCH3+CH3COOH
Industrial Production Methods
Industrial production of acetanilide involves similar methods but on a larger scale, ensuring purity through recrystallization techniques. The choice of solvent and recrystallization conditions are critical to obtaining high-purity acetanilide .
Análisis De Reacciones Químicas
Types of Reactions
Acetanilide undergoes various chemical reactions, including:
Oxidation: Acetanilide can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of acetanilide can yield aniline and other derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted acetanilides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include substituted acetanilides, aniline derivatives, and other aromatic compounds .
Aplicaciones Científicas De Investigación
Acetanilide and its derivatives have a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of acetanilide involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins. Prostaglandins mediate inflammation, pain, and fever, and by inhibiting these enzymes, acetanilide exerts its analgesic and antipyretic effects .
Comparación Con Compuestos Similares
Similar Compounds
Paracetamol (Acetaminophen): Another aniline derivative with similar analgesic and antipyretic properties.
Phenacetin: An older analgesic and antipyretic compound, structurally similar to acetanilide.
Aniline: The parent compound of acetanilide, used in various industrial applications.
Uniqueness
Acetanilide is unique due to its historical significance and its role as a precursor to more modern analgesics like paracetamol. Its ability to stabilize hydrogen peroxide and its use in the synthesis of dyes and rubber accelerators further distinguish it from similar compounds .
Propiedades
Número CAS |
5702-80-7 |
|---|---|
Fórmula molecular |
C14H13N3O |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
N-phenyl-N-phenyldiazenylacetamide |
InChI |
InChI=1S/C14H13N3O/c1-12(18)17(14-10-6-3-7-11-14)16-15-13-8-4-2-5-9-13/h2-11H,1H3 |
Clave InChI |
RDPZUAALNQXMDR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C1=CC=CC=C1)N=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



